N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines involves the reaction of pyrazolo[3,4-d][1,3]oxazine with primary and secondary amines to form substituted amides and high-temperature cyclization to form substituted pyrimidine-4-ones. This method has been developed to efficiently synthesize these complex molecules with potential biological activity (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
The crystal structure determination of closely related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, provides insights into the molecular structure of N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide. These studies are crucial for understanding the interactions and conformational preferences of such compounds (Liu et al., 2016).
Chemical Reactions and Properties
The synthesis and analytical characterization of research chemicals related to this compound involve understanding their chemical reactions and properties. These include bioisosteric replacements, regioisomer differentiation, and identification of chloro-containing by-products, which are crucial for the correct identification and potential pharmacological activities of these compounds (McLaughlin et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is SGK-1 (Serum/Glucocorticoid Regulated Kinase 1) . SGK-1 is a protein kinase involved in various cellular processes such as regulation of ion transport, cell survival, and proliferation .
Mode of Action
The compound acts by inhibiting the activity of SGK-1 . By inhibiting SGK-1, the compound can modulate the kinase’s downstream effects, potentially altering cellular processes such as ion transport and cell survival .
Biochemical Pathways
The inhibition of SGK-1 affects several biochemical pathways. These include pathways involved in cardiovascular diseases, cancer, epilepsy, and Parkinson’s disease . The exact downstream effects depend on the specific condition being treated.
Result of Action
The result of the compound’s action is the treatment of several conditions linked to the inhibition of SGK-1 . These conditions include cardiovascular diseases such as Long QT syndrome, heart failure, arrhythmia, ischemic injury, ischemic infarction, cardiac fibrosis, vascular proliferation, restenosis, dilated cardiomyopathy, and stent failure; cancer; epilepsy; Parkinson’s disease; and Lafora disease .
properties
IUPAC Name |
N-[2-[1-(2-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7O2/c1-3-15(27)21-14-8-10(2)24-26(14)18-22-16-11(17(28)23-18)9-20-25(16)13-7-5-4-6-12(13)19/h4-9H,3H2,1-2H3,(H,21,27)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGSPNOCIJCCSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.